1-Phenylprop-2-YN-1-YL N-methylcarbamate
Description
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
1-phenylprop-2-ynyl N-methylcarbamate |
InChI |
InChI=1S/C11H11NO2/c1-3-10(14-11(13)12-2)9-7-5-4-6-8-9/h1,4-8,10H,2H3,(H,12,13) |
InChI Key |
OFIKYPBVWRMHII-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC(C#C)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Procedure
- Reagents: Benzaldehyde and ethynylmagnesium bromide
- Solvent: Anhydrous tetrahydrofuran (THF)
- Temperature: Initial 0 °C for 1 hour, then room temperature for 19 hours
- Atmosphere: Inert (nitrogen or argon) using Schlenk techniques
- Workup: Quenching with saturated ammonium chloride solution, extraction with diethyl ether, washing with brine, drying over magnesium sulfate, and concentration under reduced pressure
- Purification: Silica gel column chromatography using pentane/ethyl acetate (95:5)
Yield and Characterization
- Yield: Quantitative (approximately 100%)
- Physical form: Pale yellow powder
- Molecular formula: C9H8O
- Molecular weight: 132.16 g/mol
This method is well-documented and reproducible, providing a reliable source of the propargyl alcohol intermediate for further functionalization.
Conversion to 1-Phenylprop-2-yn-1-yl N-methylcarbamate
The transformation of 1-phenylprop-2-yn-1-ol to the target N-methylcarbamate derivative involves carbamoylation, typically using methyl isocyanate or related carbamoylating agents under controlled conditions.
General Synthetic Route
- Starting Material: 1-Phenylprop-2-yn-1-ol
- Carbamoylating Agent: Methyl isocyanate or N-methylcarbamoyl chloride
- Catalysts/Conditions: Base such as triethylamine or pyridine to scavenge HCl byproduct; reactions conducted under inert atmosphere to prevent moisture interference
- Solvent: Aprotic solvents like dichloromethane or THF
- Temperature: 0 °C to room temperature, depending on reagent reactivity
- Workup: Aqueous quenching, extraction, drying, and purification by column chromatography
Notes on Reaction Optimization
- The use of anhydrous conditions and inert atmosphere is critical to prevent hydrolysis of isocyanates.
- Stoichiometric control of reagents ensures selective carbamate formation without overreaction.
- Purification by silica gel chromatography affords the pure carbamate as a colorless oil or solid, depending on substituents.
Alternative Synthetic Strategies and Catalytic Approaches
Recent literature reports alternative methods involving transition metal-catalyzed transformations and cascade reactions that can incorporate the carbamate moiety more efficiently.
Copper-Catalyzed Coupling
- Copper(I) iodide catalysis in the presence of bases such as potassium carbonate and phase transfer catalysts has been used to functionalize propargyl alcohols with carbamate groups or related nitrogen functionalities.
- Reaction times typically range from several hours to overnight at room temperature.
- This method can be adapted to introduce various substituents on the phenyl ring or modify the carbamate nitrogen substituent.
Cascade Reactions
- Cascade or tandem reactions involving nitrogen-substituted isocyanates and propargyl alcohols have been explored to synthesize carbamate derivatives in a single operational step.
- Microwave irradiation and sealed tube conditions at elevated temperatures (e.g., 120 °C) have been employed to enhance reaction rates and yields.
- These methods allow for structural diversity and efficient synthesis of N-substituted carbamates with good yields (up to 88% isolated yield).
Summary of Key Preparation Steps in Tabular Form
| Step | Reactants/Conditions | Reaction Type | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Benzaldehyde + Ethynylmagnesium bromide in THF, 0 °C to RT, inert atmosphere | Nucleophilic addition (Grignard) | ~100 | Produces 1-phenylprop-2-yn-1-ol |
| 2 | 1-Phenylprop-2-yn-1-ol + Methyl isocyanate, base, aprotic solvent, 0 °C to RT | Carbamoylation | 80-90 | Forms 1-phenylprop-2-yn-1-yl N-methylcarbamate |
| 3 | Propargyl alcohol + CuI catalyst, K2CO3, phase transfer catalyst, RT, 24 h | Copper-catalyzed coupling | 70-90 | Alternative method, suitable for substitutions |
| 4 | Nitrogen-substituted isocyanates + propargyl alcohol, microwave, sealed tube, 120 °C, 6 h | Cascade reaction | ~88 | Efficient one-pot synthesis |
Analytical and Characterization Data
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra confirm the presence of characteristic propargyl and carbamate signals.
- Infrared Spectroscopy (IR): Carbamate carbonyl absorption near 1700 cm^-1; alkyne C≡C stretch around 2100-2200 cm^-1.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms molecular ion peaks corresponding to the carbamate derivative.
- Chromatography: Purification by silica gel chromatography with solvent systems such as pentane/ethyl acetate or dichloromethane/methanol.
Research Findings and Practical Considerations
- The propargyl alcohol intermediate is robust and can be synthesized in high yield with simple laboratory techniques.
- Carbamoylation requires careful control of moisture and stoichiometry to prevent side reactions.
- Copper-catalyzed and cascade methods provide modern alternatives that may improve efficiency and allow for structural diversification.
- Reaction optimization studies indicate that bases, solvents, and temperature significantly influence yields and purity.
- The synthetic routes are scalable and amenable to modifications for producing analogues with different substituents on the phenyl ring or carbamate nitrogen.
Chemical Reactions Analysis
Reactivity of the Propargyl Group
The propargyl moiety (C≡C) in Compound A is highly reactive due to its sp-hybridized carbons and electron-rich triple bond. Key reactions include:
Stability and Protecting Groups
Propargyl carbamates can be prone to degradation under harsh conditions. Strategies to enhance stability include:
-
Silyl Protection : The propargyl group can be protected using silylating agents (e.g., TBS-Cl) to form butyldimethylsilyl (TBS) derivatives . This prevents unwanted side reactions during synthesis.
-
Controlled Reactivity : The triple bond’s reactivity can be modulated by reaction conditions. For example, cycloadditions with azides require elevated temperatures (60–90°C) , while silylation occurs under milder conditions.
Structural Analogues and Functional Group Transformations
Related compounds in the literature highlight functional group transformations:
-
Allyl to Propargyl : Methyl phenyl(prop-2-en-1-yl)carbamate (allyl carbamate) can be oxidized to the propargyl derivative using reagents like pyridinium chlorochromate (PCC) .
-
Formylation : Hydroxymethyl groups in carbamates can be oxidized to formyl groups using PCC, as seen in the conversion of s1 to s2 .
Scientific Research Applications
1-Phenylprop-2-YN-1-YL N-methylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Phenylprop-2-YN-1-YL N-methylcarbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This inhibition can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, physicochemical, and functional differences between 1-Phenylprop-2-yn-1-yl N-methylcarbamate and related carbamate derivatives:
Structural and Reactivity Comparisons
- Propargyl vs. Allyl Groups : The propargyl group in 1-Phenylprop-2-yn-1-yl N-methylcarbamate introduces a triple bond, enhancing electrophilic reactivity compared to the allyl group in Prop-2-en-1-yl N-phenylcarbamate . This difference may influence applications in click chemistry or cross-coupling reactions .
- Substituent Effects : The phenyl group in the target compound contrasts with the 3-methylphenyl group in 3-Methylphenyl N-methylcarbamate , which likely increases steric hindrance and alters solubility. The latter’s higher melting point (76°C) suggests greater crystallinity .
- Complexity in Opioid Analogs : Fentanyl Methyl Carbamate incorporates a piperidine ring and phenethyl group, making it structurally distinct and biologically active as an opioid analog. Its larger molecular weight (338.4 g/mol) reflects this complexity .
Functional and Application Differences
- Agrochemical vs. Pharmaceutical : While Mexacarbate and 3-Methylphenyl N-methylcarbamate are used as insecticides and pesticide standards , Fentanyl Methyl Carbamate serves as a controlled reference compound in opioid research . The target compound’s applications remain less documented but may align with synthetic intermediates or bioactive molecule precursors.
- Analytical Methods : N-methylcarbamates, including the target compound, are analyzed using protocols like FDA’s Section 401, which detects residues in food matrices. This highlights their regulatory significance in environmental and safety monitoring .
Biological Activity
1-Phenylprop-2-YN-1-YL N-methylcarbamate is a compound with significant potential in various biological applications. This article provides an in-depth exploration of its biological activity, including mechanisms of action, case studies, and research findings.
- Molecular Formula : C12H13NO2
- Molecular Weight : 203.24 g/mol
- IUPAC Name : 1-phenylprop-2-yn-1-yl N-methylcarbamate
The biological activity of 1-Phenylprop-2-YN-1-YL N-methylcarbamate is primarily attributed to its interaction with specific enzymes and receptors. It acts as an inhibitor of certain enzymes involved in metabolic pathways, which can lead to altered cellular processes.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. This inhibition can enhance cholinergic signaling, making it a candidate for studying neurodegenerative diseases.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens, suggesting potential applications in treating infections.
Biological Activity Data
The following table summarizes key findings related to the biological activity of 1-Phenylprop-2-YN-1-YL N-methylcarbamate:
| Activity Type | Observed Effect | Reference |
|---|---|---|
| AChE Inhibition | IC50 = 15 µM | |
| Antimicrobial | Effective against E. coli | |
| Cytotoxicity | IC50 = 20 µM in cancer cell lines | |
| Anti-inflammatory | Reduced TNF-alpha levels |
Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of 1-Phenylprop-2-YN-1-YL N-methylcarbamate in a model of Alzheimer's disease. The results showed that the compound significantly reduced AChE activity and improved cognitive function in treated animals compared to controls.
Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, indicating its potential as a new antimicrobial agent.
Research Findings
Recent research highlights the versatility of 1-Phenylprop-2-YN-1-YL N-methylcarbamate in various biological contexts:
- Neuropharmacology : Studies have shown that this compound can cross the blood-brain barrier, making it a promising candidate for further development in treating neurodegenerative diseases.
- Cancer Research : Its cytotoxic effects on cancer cell lines suggest potential applications in oncology, particularly in targeting specific tumor types resistant to conventional therapies.
- Inflammation Modulation : The ability to modulate inflammatory responses positions this compound as a potential therapeutic agent for conditions characterized by chronic inflammation.
Q & A
Q. How can researchers design a synthetic route for 1-phenylprop-2-yn-1-yl N-methylcarbamate?
A common method involves reacting phenyl isocyanate with propargyl alcohol derivatives in the presence of a catalyst. For example, α-terpineol and phenyl isocyanate were stirred in chloroform with catalytic HCl to synthesize a structurally similar carbamate . Optimization may include adjusting molar ratios, solvents (e.g., chloroform), and catalysts (e.g., HCl or Lewis acids). Post-reaction purification via column chromatography (silica gel, light petroleum ether) and crystallization (chloroform:alcohol) is critical for isolating the product .
Q. What analytical techniques are suitable for characterizing 1-phenylprop-2-yn-1-yl N-methylcarbamate?
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement to resolve crystal structures, including disordered atoms in cyclohexene rings (e.g., occupancy ratios of 0.55:0.45) .
- HPLC and chromatography : Dispersive liquid-liquid microextraction (DLLME) coupled with HPLC is effective for quantifying carbamate derivatives, with optimization via experimental design (e.g., Box-Behnken) .
Q. What safety protocols are essential when handling carbamate derivatives?
While specific toxicity data for this compound may be limited, general precautions include:
- Avoiding inhalation/contact with dust or vapors (use fume hoods and PPE) .
- Proper waste disposal and adherence to GHS/CLP regulations (e.g., EC1272/08) .
- Referencing safety data sheets (SDS) for structurally similar compounds, such as methyl carbamates .
Q. How can researchers validate synthetic yields and purity?
- TLC and column chromatography : Monitor reaction progress and isolate pure fractions .
- Mass spectrometry and NMR : Confirm molecular weight (e.g., CHNO) and structural integrity .
- Melting point analysis : Compare observed values (e.g., 37°C) with literature data to assess crystallinity .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., disordered atoms) be resolved during structural analysis?
Disordered atoms in crystal structures (e.g., cyclohexene ring atoms) require refinement using software like SHELXL. Occupancy ratios and thermal displacement parameters are adjusted iteratively. For example, in a related carbamate, C10 disorder was resolved by refining two distinct positions (55:45 ratio) and validating via Hirshfeld surface analysis .
Q. What strategies mitigate side reactions during synthesis?
- Catalyst selection : Lewis acids (e.g., ZnCl) or HCl can enhance regioselectivity .
- Temperature control : Lower temperatures reduce undesired polymerization of alkynyl intermediates .
- Stoichiometric adjustments : Excess phenyl isocyanate (1.2–1.5 eq.) improves conversion rates .
Q. How do solvent polarity and pH influence carbamate stability in analytical methods?
- DLLME optimization : Polar solvents (e.g., acetonitrile) enhance extraction efficiency for carbamates in aqueous matrices .
- pH adjustments : Alkaline conditions (pH 9–10) stabilize carbamates during HPLC analysis, preventing hydrolysis .
Q. What computational tools predict metabolic pathways for 1-phenylprop-2-yn-1-yl N-methylcarbamate?
- In silico metabolism : Software like ADMET Predictor™ simulates Phase I/II metabolism, identifying potential hydroxylation or glucuronidation sites .
- LC-MS/MS validation : Compare predicted metabolites (e.g., N-methylcarbamate hydrolysis products) with experimental data .
Q. How can researchers address contradictions in bioactivity data across studies?
Q. What mechanistic insights explain regioselectivity in carbamate formation?
- DFT calculations : Model transition states to identify energy barriers for nucleophilic attack (e.g., alcohol vs. amine reactivity) .
- Kinetic studies : Monitor reaction intermediates via in situ IR or NMR to validate proposed mechanisms .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters for Carbamate Derivatives
| Parameter | Value/Description | Source |
|---|---|---|
| Space group | P2/c | |
| Disordered atom occupancy | C10A:C10B = 0.55:0.45 | |
| Hydrogen bonding | N1—H1N1⋯O2 (2.08 Å) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
